![molecular formula C19H14N2OS2 B3571825 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine](/img/structure/B3571825.png)
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine
描述
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine, also known as PTZ, is a heterocyclic compound that belongs to the phenothiazine family. It is a yellow crystalline powder with a molecular weight of 373.5 g/mol. PTZ has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.
作用机制
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine acts as a GABA antagonist, which means it inhibits the activity of the neurotransmitter GABA. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating neuronal activity in the brain. By blocking GABA receptors, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine increases neuronal excitability and can induce seizures.
Biochemical and Physiological Effects:
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures result in a variety of biochemical and physiological effects. Seizures cause an increase in neuronal activity, which leads to an increase in metabolic demand. This increase in metabolic demand results in a depletion of energy reserves, such as glucose and ATP. Seizures also cause an increase in oxidative stress, which can damage cellular structures and lead to cell death.
实验室实验的优点和局限性
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures provide a valuable model for studying seizure activity and evaluating the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine is relatively easy to administer and can induce seizures in a dose-dependent manner. However, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are not identical to human epilepsy and may not accurately reflect the underlying mechanisms of seizure activity in humans.
未来方向
There are several future directions for research involving 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. One area of interest is the development of novel anticonvulsant drugs that can effectively treat seizures induced by 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine. Another area of interest is the investigation of the underlying mechanisms of 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures and their relevance to human epilepsy. Additionally, 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine may have potential applications in other areas of neuroscience research, such as the study of neurodegenerative diseases and the development of new therapeutic strategies.
科学研究应用
10-[(2-pyridinylthio)acetyl]-10H-phenothiazine has been widely used as a research tool in neuroscience to study seizure activity. It is commonly used in animal models to induce seizures and evaluate the effectiveness of anticonvulsant drugs. 10-[(2-pyridinylthio)acetyl]-10H-phenothiazine-induced seizures are similar to human epilepsy and provide a valuable model for investigating the underlying mechanisms of seizure activity.
属性
IUPAC Name |
1-phenothiazin-10-yl-2-pyridin-2-ylsulfanylethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N2OS2/c22-19(13-23-18-11-5-6-12-20-18)21-14-7-1-3-9-16(14)24-17-10-4-2-8-15(17)21/h1-12H,13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZZJYRPTLLXYLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)CSC4=CC=CC=N4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



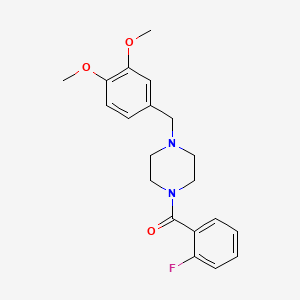

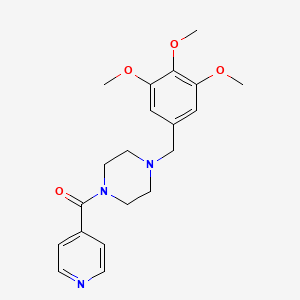

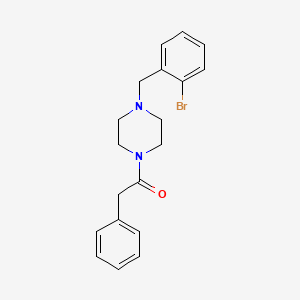
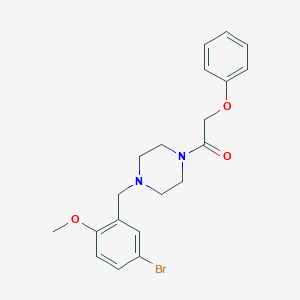
![1-[(2-methoxy-1-naphthyl)methyl]-4-(3-pyridinylcarbonyl)piperazine](/img/structure/B3571796.png)
![4-methyl-N-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]benzamide](/img/structure/B3571820.png)
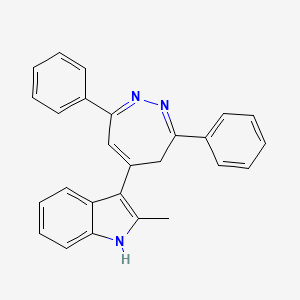
![9-benzyl-2-(4-nitrophenyl)-9H-imidazo[1,2-a]benzimidazole](/img/structure/B3571830.png)
![N-(2-bromo-4-methylphenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B3571835.png)
![N,N'-bis(3-methylphenyl)-6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-1,3,5-triazine-2,4-diamine](/img/structure/B3571836.png)
![6-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B3571844.png)
